molecular formula C21H22N6O2 B14978036 ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate CAS No. 1202975-18-5

ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B14978036
CAS No.: 1202975-18-5
M. Wt: 390.4 g/mol
InChI Key: SERUDSKGGVSECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a bis-heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused to a pyrazole ring. This structure is substituted with methyl groups at positions 3 and 5 of the pyrimidine ring, a 3-methylphenyl group at position 2, and an ethyl carboxylate at position 4 of the pyrazole moiety. Pyrazolo[1,5-a]pyrimidines are pharmacologically significant, with documented roles as receptor ligands (e.g., peripheral benzodiazepine receptors), enzyme inhibitors (COX-2, HMG-CoA reductase), and antagonists (e.g., CRF1) . The target compound’s synthesis likely follows established routes for pyrazolo[1,5-a]pyrimidines, involving condensation of 5-aminopyrazole derivatives with β-diketones or enaminones under acidic or ultrasonic conditions .

Properties

CAS No.

1202975-18-5

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-7-12(2)9-15/h6-11H,5,22H2,1-4H3

InChI Key

SERUDSKGGVSECB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)N

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous pyrazolo[1,5-a]pyrimidines and related heterocycles. Key differentiating factors include substituent patterns, synthetic methodologies, and biological activities.

Structural Comparisons

Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidines

Compound Name Substituents Core Structure Key Functional Groups Reference
Target Compound 3,5-Dimethyl, 2-(3-methylphenyl) on pyrimidine; ethyl carboxylate on pyrazole Pyrazolo[1,5-a]pyrimidine + pyrazole Ethyl ester, amino, methyl groups
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Methyl, 2-phenyl on pyrimidine; ethyl carboxylate at C5 Pyrazolo[1,5-a]pyrimidine Ethyl ester, phenyl, methyl
MK66 5-(4-methoxyphenyl), 2-phenyl on pyrimidine Pyrazolo[1,5-a]pyrimidin-7(4H)-one Methoxy, phenyl, ketone
MK74 5-(3,5-bis(trifluoromethyl)phenyl), 2-(4-methoxyphenyl) Pyrazolo[1,5-a]pyrimidin-7(4H)-one Trifluoromethyl, methoxy
8a (Indian J. Chem.) 5-Methyl, 7-phenyl on pyrimidine; carboxamide on pyrazole Pyrazolo[1,5-a]pyrimidine Carboxamide, methyl, phenyl

Key Observations :

  • The target compound’s 3-methylphenyl and 3,5-dimethyl substituents enhance steric bulk and lipophilicity compared to simpler phenyl/methyl groups in .
  • Electron-withdrawing groups (e.g., trifluoromethyl in MK74 ) may increase metabolic stability compared to the target’s electron-donating methyl groups.

Key Observations :

  • The target compound’s synthesis likely mirrors , but substituent complexity (3-methylphenyl) may necessitate longer reaction times or higher temperatures.
  • Ultrasound-assisted methods () improve yields and reduce reaction times compared to traditional reflux ().
  • KHSO₄ is a common catalyst for cyclization, enhancing protonation of intermediates in both target and MK66 syntheses .

Table 3: Comparative Bioactivity and Properties

Compound Biological Activity LogP (Predicted) Solubility (mg/mL) Key Interactions Reference
Target Compound Potential CRF1 antagonist, COX-2 inhibitor (hypothesized) ~3.5 (high lipophilicity) <0.1 (aqueous) Hydrophobic interactions (methyl groups), hydrogen bonding (amino, ester)
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Peripheral benzodiazepine receptor ligand 3.1 0.2 π-π stacking (phenyl), hydrogen bonding (ester)
MK74 CRF1 antagonist (IC₅₀ = 12 nM) 4.2 <0.05 Strong hydrophobic (trifluoromethyl), weak polar interactions
MK66 COX-2 inhibition (IC₅₀ = 0.8 μM) 2.8 0.5 Hydrogen bonding (ketone), methoxy resonance stabilization

Key Observations :

  • The target’s 3-methylphenyl group may enhance membrane permeability but reduce aqueous solubility compared to MK66’s methoxyphenyl group.
  • Trifluoromethyl in MK74 increases metabolic stability but reduces solubility, whereas the target’s methyl groups balance lipophilicity and synthetic accessibility.
  • The ethyl carboxylate in the target and allows for prodrug strategies, unlike the ketone in MK66 .

Biological Activity

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

1. Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural characteristics of these compounds contribute significantly to their biological activities. The compound in focus features a complex structure that enhances its interaction with biological targets.

2. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Introduction of amino groups and other substituents using reagents such as amines and alkyl halides.
  • Esterification: Finalizing the compound through esterification of the carboxylic acid group with ethanol.

3.1 Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Compounds derived from this class have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). One study reported an IC50 value of 3.79 µM against MCF7 cells for a related compound .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

3.2 Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In comparative studies, several pyrazolo[1,5-a]pyrimidine derivatives demonstrated notable antimicrobial activity against various bacterial strains. For example:

  • Antibacterial Efficacy: A related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL against tested pathogens .

4.1 Study on Anticancer Properties

A recent study evaluated the anticancer potential of ethyl 5-amino derivatives against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

4.2 Study on Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Continued exploration of its pharmacological properties may lead to significant advancements in therapeutic applications.

Q & A

Q. Table 1: Synthesis Method Comparison

MethodKey Reagents/ConditionsChallengesReference
CyclocondensationEthyl acetoacetate, DMF-DMA, LiOHRegioselectivity control
Amine couplingBPC, triethylamine, LiOHPurification of polar intermediates
Additive-assistedCatalytic additives, refluxByproduct formation

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for:

  • Transition state analysis : Identifying energy barriers for regioselective bond formation .
  • Solvent effects modeling : Predicting solvent polarity’s impact on reaction kinetics .
  • Machine learning : Training models on existing pyrazolo-pyrimidine reaction datasets to propose optimal conditions .

Q. Table 2: Computational Workflow for Reaction Design

StepTool/MethodOutcome
Pathway explorationArtificial Force Induced Reaction (AFIR)Lowest-energy intermediates
Solvent optimizationCOSMO-RS simulationsSolvent selection (e.g., DMF vs. THF)
Data feedback loopICReDD’s integrated platformIterative refinement of conditions

Advanced: How can Design of Experiments (DOE) improve synthesis yield and purity?

Answer:
DOE reduces experimental iterations by systematically varying parameters:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response variables : Yield, purity (HPLC), regioselectivity.
  • Statistical tools : Use Plackett-Burman or Box-Behnken designs to identify significant factors .

Q. Example DOE Setup :

FactorLow LevelHigh Level
Reaction temperature60°C100°C
Catalyst concentration0.5 mol%2.0 mol%
Solvent (DMF:H₂O)3:11:1

Advanced: What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Directing groups : Use electron-withdrawing substituents (e.g., trifluoromethyl) to guide bond formation .
  • Microwave-assisted synthesis : Enhance kinetics to favor thermodynamically stable isomers .
  • Heterogeneous catalysis : Employ immobilized catalysts (e.g., Pd/C) to reduce side reactions .

Q. Table 3: Regioselectivity Control Strategies

StrategyMechanismExample
Steric hindranceBulky substituents block sites3-Methylphenyl group at position 2
Electronic effectsElectron-deficient intermediatesTrifluoromethyl groups
Kinetic controlRapid quenching of intermediatesIce-bath cooling

Basic: How does hydrolysis of ester groups in this compound affect its reactivity?

Answer:
Hydrolysis of the ethyl ester to a carboxylic acid:

  • Conditions : LiOH in THF/H₂O under reflux .
  • Impact : Increases polarity (affects solubility) and enables further derivatization (e.g., amide coupling) .
  • Monitoring : Track reaction progress via TLC or HPLC, using shifts in carbonyl IR peaks (1740 cm⁻¹ to 1700 cm⁻¹) .

Advanced: What mechanistic insights explain conflicting yields in scaled-up syntheses?

Answer:
Discrepancies arise from:

  • Mass transfer limitations : Inefficient mixing in large batches (use segmented flow reactors) .
  • Exothermicity : Poor heat dissipation alters reaction pathways (monitor with in-situ IR) .
  • Impurity carryover : Optimize purification (e.g., column chromatography vs. recrystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.